1-methyl-4-(3,4,5-trimethoxybenzyl)piperazine
Overview
Description
1-methyl-4-(3,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-methyl-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is believed to act on the serotonergic system by binding to serotonin receptors. This compound has been shown to have a high affinity for the 5-HT1A and 5-HT2A receptors, which are known to be involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior. This compound has also been shown to have anxiolytic and sedative effects in animal models.
Advantages and Limitations for Lab Experiments
1-methyl-4-(3,4,5-trimethoxybenzyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for serotonin receptors. However, it also has several limitations, including its potential for toxicity and the need for specialized equipment and expertise to handle and administer the compound safely.
Future Directions
There are several future directions for research on 1-methyl-4-(3,4,5-trimethoxybenzyl)piperazine, including the development of more selective and potent compounds that can target specific serotonin receptors. This compound may also be investigated as a potential treatment for other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, this compound may be studied for its potential as a tool for investigating the serotonergic system and its role in various physiological and pathological processes.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied extensively for its potential therapeutic applications in various fields. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models and may have potential as a treatment for neurological disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Scientific Research Applications
1-methyl-4-(3,4,5-trimethoxybenzyl)piperazine has been studied extensively for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been investigated as a potential treatment for Parkinson's disease and other neurological disorders.
properties
IUPAC Name |
1-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-16-5-7-17(8-6-16)11-12-9-13(18-2)15(20-4)14(10-12)19-3/h9-10H,5-8,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWAFIJYVQGPKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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